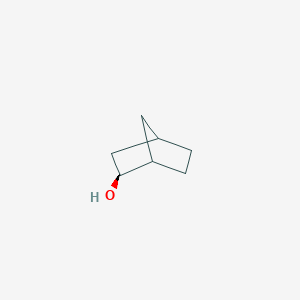

endo-Norborneol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12O |

|---|---|

Molecular Weight |

112.17 g/mol |

IUPAC Name |

(2S)-bicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5?,6?,7-/m0/s1 |

InChI Key |

ZQTYQMYDIHMKQB-AHXFUIDQSA-N |

Isomeric SMILES |

C1CC2CC1C[C@@H]2O |

Canonical SMILES |

C1CC2CC1CC2O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to endo-Norborneol: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

endo-Norborneol, a bicyclic alcohol, is a molecule of significant interest in organic chemistry. Its rigid, strained ring system and distinct stereochemistry make it a valuable chiral auxiliary and a model compound for studying reaction mechanisms.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols related to this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound, systematically named (1R,2S,4S)-rel-bicyclo[2.2.1]heptan-2-ol, is a saturated bicyclic alcohol. The "endo" designation specifies the stereochemistry of the hydroxyl group, which is oriented syn to the longer bridge of the bicyclo[2.2.1]heptane skeleton. This contrasts with its diastereomer, exo-norborneol, where the hydroxyl group is in the anti position.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (1R,2S,4S)-rel-bicyclo[2.2.1]heptan-2-ol[2] |

| CAS Number | 497-36-9[1][3][4] |

| Molecular Formula | C₇H₁₂O[1][4][5] |

| Molecular Weight | 112.17 g/mol [2][4][5] |

| InChI Key | ZQTYQMYDIHMKQB-HNBBVXEKNA-N[2] |

| SMILES | C1C[C@H]2C[C@H]1C[C@H]2O[2] |

Physicochemical Properties

This compound is a colorless solid with a characteristic camphor-like odor.[1] Its physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 148-154 °C | [1][2][6] |

| Boiling Point | 176.5 °C at 760 mmHg | [1][3] |

| Density | 1.097 g/cm³ | [1][3][4] |

| Flash Point | 74.4 °C | [1] |

| Vapor Pressure | 0.332 mmHg at 25°C | [1] |

| Refractive Index | 1.537 | [1] |

| Solubility | Information not widely available, but soluble in organic solvents like chloroform (B151607). | [7] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Reference(s) |

| ¹H NMR (in CDCl₃) | Signals typically observed around 4.22 (H attached to hydroxyl-bearing carbon), 2.24, 2.16, 2.07, 1.94, 1.88, 1.56, 1.37, 1.34, 1.30, 1.29, and 0.84 ppm. | [8] |

| ¹³C NMR (in CDCl₃) | Characteristic peaks are present, though specific shifts can vary slightly based on experimental conditions. | [1] |

| IR Spectroscopy | A broad peak in the 3200-3600 cm⁻¹ region corresponding to the O-H stretch of the alcohol, and C-H stretching peaks just below 3000 cm⁻¹. | [1][9] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 112. | [10] |

Experimental Protocols

Synthesis of this compound via Reduction of Norcamphor (B56629)

A common and stereoselective method for synthesizing this compound is the reduction of norcamphor using a hydride reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The endo product is favored due to the steric hindrance on the exo face of the carbonyl group.

Methodology:

-

Dissolution: Dissolve norcamphor in a suitable solvent, such as methanol (B129727) or ethanol, in a round-bottom flask equipped with a magnetic stirrer.[11]

-

Addition of Reducing Agent: Slowly add sodium borohydride in portions to the stirred solution. An ice bath can be used to control the reaction temperature, especially with the more reactive LiAlH₄.[1][9]

-

Reaction: Stir the mixture at room temperature or with gentle reflux for a specified period, typically ranging from 30 minutes to several hours, to ensure the complete reduction of the ketone.[1][7]

-

Quenching: Carefully add water or a dilute acid to quench the excess reducing agent.[1]

-

Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane. The organic layer is then washed with brine and dried over an anhydrous salt like sodium sulfate.[4]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by sublimation, which takes advantage of norborneol's ability to sublime readily.[3][4]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Dissolve a small sample of the purified this compound in deuterated chloroform (CDCl₃).[8] Acquire the spectra on a high-field NMR spectrometer. The chemical shifts and coupling constants will confirm the structure and stereochemistry of the product.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a sample for IR analysis. This can be done by creating a Nujol mull, where a small amount of the solid is ground with mineral oil to form a paste, which is then pressed between two salt plates (e.g., KBr).[12] Alternatively, a concentrated solution in a solvent like carbon tetrachloride or chloroform can be used in a liquid cell.[6]

-

Analysis: Obtain the IR spectrum. The presence of a broad O-H stretching band and the absence of a strong carbonyl (C=O) peak from the starting material indicate the successful reduction.

Signaling Pathways and Reaction Mechanisms

Synthesis of this compound from Norcamphor

The reduction of norcamphor to this compound is a stereoselective reaction. The hydride from the reducing agent preferentially attacks the carbonyl group from the less sterically hindered exo face, leading to the formation of the endo alcohol.

Caption: Synthesis of this compound from Norcamphor.

Wagner-Meerwein Rearrangement

The norbornyl system is classic for demonstrating the Wagner-Meerwein rearrangement, a type of carbocation 1,2-rearrangement.[13] When norborneol derivatives are subjected to acidic conditions, the loss of a leaving group (e.g., water from protonated norborneol) generates a secondary carbocation. This can rearrange via a 1,2-hydride shift or a 1,2-alkyl shift to form a more stable carbocation, which can then be trapped by a nucleophile.[14][15]

Caption: Wagner-Meerwein Rearrangement of the Norbornyl Cation.

Applications in Research and Development

This compound and its derivatives are pivotal in several areas of chemical research and development:

-

Asymmetric Synthesis: Due to its rigid chiral structure, this compound is employed as a chiral auxiliary to control the stereochemical outcome of various reactions, leading to the synthesis of enantiomerically pure compounds, which is crucial in drug development.[1][16][17]

-

Mechanistic Studies: The unique bicyclic system of norborneol provides a constrained framework that is ideal for studying the stereochemistry and mechanisms of reactions such as carbocation rearrangements (Wagner-Meerwein rearrangement), eliminations, and additions.[13][14][18]

-

Polymer Chemistry: Norborneol derivatives can be used as monomers in the synthesis of polymers with high thermal stability and specific optical properties.

Conclusion

This compound is a foundational molecule in organic chemistry with a rich history and continued relevance in modern research. Its well-defined structure and predictable reactivity make it an invaluable tool for both synthetic and mechanistic studies. This guide provides the essential technical information for researchers and professionals to effectively utilize this compound in their work.

References

- 1. cerritos.edu [cerritos.edu]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. DSpace [dr.lib.iastate.edu]

- 4. Exo And this compound Reaction Lab Report - 1629 Words | Cram [cram.com]

- 5. This compound | C7H12O | CID 10975445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. This compound(497-36-9) 1H NMR [m.chemicalbook.com]

- 9. odinity.com [odinity.com]

- 10. This compound(497-36-9) IR Spectrum [chemicalbook.com]

- 11. murov.info [murov.info]

- 12. m.youtube.com [m.youtube.com]

- 13. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]

- 14. lscollege.ac.in [lscollege.ac.in]

- 15. jk-sci.com [jk-sci.com]

- 16. US6274733B1 - Process and intermediates in the synthesis of 5-(3-[exo-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl)-3,4,5,6-tetrahydro-pyrimidin-2(1H)-one - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Synthesis of endo-Norborneol from Norbornene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of endo-norborneol from norbornene. Direct conversion methods often yield a mixture of stereoisomers, with the exo form being thermodynamically favored. Therefore, this document focuses on a robust, two-step synthetic pathway that allows for the stereoselective production of the desired this compound isomer. This route involves the initial conversion of norbornene to the intermediate norcamphor (B56629), followed by a stereoselective reduction.

Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to assist researchers in the practical application of these methods.

Approaches to Norborneol Synthesis: A Comparative Overview

The synthesis of norborneol from norbornene can be approached via direct or indirect methods. The choice of method is critical for achieving the desired stereochemistry.

Direct Hydration of Norbornene: Limitations in endo-Selectivity

Direct acid-catalyzed hydration of norbornene adds water across the double bond, but it invariably produces a mixture of endo- and exo-norborneol. This lack of selectivity arises from the reaction mechanism, which involves a planar carbocation intermediate that can be attacked by water from either the syn or anti face.

Hydroboration-oxidation, another direct method, offers high stereoselectivity but yields the exo isomer almost exclusively. The borane (B79455) molecule preferentially adds to the less sterically hindered exo face of the norbornene double bond. The subsequent oxidation step proceeds with retention of configuration, resulting in exo-norborneol.

Figure 1. Logical flow of direct hydration methods for norbornene.

Indirect Synthesis via Norcamphor: The Preferred Route to this compound

A more effective strategy for the selective synthesis of this compound is a two-step process. This method provides greater stereochemical control in the final reduction step.

-

Step 1: Synthesis of Norcamphor : Norbornene is first converted to norcamphor. A highly efficient method involves the hydration of norbornene to a mixture of norborneols, followed by oxidation of this mixture to norcamphor.

-

Step 2: Stereoselective Reduction : Norcamphor is then reduced to norborneol. By selecting the appropriate reducing agent, the reaction can be directed to favor the formation of the endo isomer.

Figure 2. Two-step synthesis pathway to this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for the synthesis of this compound via the norcamphor intermediate.

Step 1: Synthesis of Norcamphor from Norbornene

This procedure is adapted from a high-yield, two-step process involving hydration followed by oxidation.

2.1.1. Part A: Hydration of Norbornene to 2-Norbornanol

Protocol:

-

To a solution of 150 g of 33% sulfuric acid (H₂SO₄) and 10 mL of dichloromethane, add 10.0 g (0.106 mol) of norbornene.

-

Heat the mixture to 80°C for 4 hours with continuous stirring.

-

After cooling, extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution.

-

Evaporate the solvent under vacuum to a constant weight to yield 2-norbornanol.

2.1.2. Part B: Oxidation of 2-Norbornanol to Norcamphor

Protocol:

-

Prepare the catalyst system by mixing 4-hydroxy-TEMPO, cuprous chloride (CuCl), and tert-butylamine (B42293) (TBN).

-

Dissolve the 2-norbornanol obtained from Part A in a suitable solvent.

-

Add the catalyst system to the solution.

-

Stir the mixture under an oxygen atmosphere at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction and extract the norcamphor with a suitable organic solvent.

-

Purify the product by column chromatography or distillation.

| Parameter | Value |

| Overall Yield | 91% |

| Hydration Yield | 94.5% |

| Oxidation Yield | 95% |

| Purity | >96% (by GC) |

Table 1: Quantitative data for the synthesis of norcamphor from norbornene.

Step 2: Stereoselective Reduction of Norcamphor to this compound

The stereochemical outcome of the reduction of norcamphor is highly dependent on the steric bulk of the hydride reagent. Less hindered reagents can approach from the exo face, leading to the endo alcohol.

Figure 3. Stereoselectivity in the reduction of norcamphor.

Protocol for Reduction with Lithium Aluminum Hydride (LiAlH₄):

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Dissolve norcamphor in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

-

After the addition is complete, reflux the mixture for 4 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, and remove the ether by distillation.

-

The resulting solid can be purified by sublimation or recrystallization.

| Reducing Agent | Solvent | This compound (%) | exo-Norborneol (%) |

| Lithium Aluminum Hydride (LiAlH₄) | Ether | ~90-92% | ~8-10% |

| Sodium Borohydride (NaBH₄) | Methanol | ~86% | ~14% |

| Lithium tri-tert-butoxyaluminum hydride | THF | >99% | <1% |

Table 2: Stereoselectivity of norcamphor reduction with various hydride reagents.

Conclusion

For the selective synthesis of this compound from norbornene, a two-step approach via a norcamphor intermediate is demonstrably superior to direct hydration methods. The initial synthesis of norcamphor can be achieved in high yield through a hydration-oxidation sequence. Subsequent reduction of norcamphor with a sterically unhindered reducing agent, such as lithium aluminum hydride or lithium tri-tert-butoxyaluminum hydride, affords the desired this compound with high stereoselectivity. This guide provides the necessary protocols and comparative data to enable researchers to effectively produce this valuable bicyclic alcohol for applications in drug development and materials science.

endo-Norborneol CAS number and molecular weight

An In-depth Technical Guide to endo-Norborneol for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile bicyclic alcohol crucial as an intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and derivatization, and illustrates its relevance in drug development through logical workflow diagrams.

Core Properties of this compound

This compound, systematically named bicyclo[2.2.1]heptan-2-ol, is a solid organic compound. Its rigid bicyclic structure and the stereochemistry of the hydroxyl group make it a valuable chiral building block in organic synthesis.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound and its enantiomers are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| CAS Number | 497-36-9 (racemic mixture) | [1] |

| 61277-90-5 ((2R)-(+)-endo-Norborneol) | [2] | |

| 36779-79-0 ((2S)-(-)-endo-Norborneol) | [2] | |

| Appearance | Light yellow powder solid | [3] |

| Odor | Odorless | [3] |

| Melting Point | 149-154 °C | [3] |

| IUPAC Name | rel-(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ol | [2] |

| InChI Key | ZQTYQMYDIHMKQB-UHFFFAOYSA-N (for racemate) | |

| SMILES | C1CC2CC1C(C2)O |

Experimental Protocols

Detailed methodologies for the synthesis and a common subsequent reaction of this compound are provided below. These protocols are foundational for researchers working with this compound.

Synthesis of this compound via Acid-Catalyzed Hydration of Norbornene

This protocol describes the synthesis of a mixture of exo- and this compound from norbornene, a common undergraduate and research laboratory procedure.[4][5]

Materials:

-

Norbornene (450 mg)

-

Water (1 mL)

-

Concentrated Sulfuric Acid (1.5 mL)

-

6 M Sodium Hydroxide (NaOH) solution (approx. 11 mL)

-

Methylene (B1212753) Chloride (CH₂Cl₂) (2 x 10 mL)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

25-mL Erlenmeyer flask with a magnetic stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In the 25-mL Erlenmeyer flask, add 1 mL of water and cool it in an ice bath.

-

Slowly and carefully add 1.5 mL of concentrated sulfuric acid to the water with stirring.

-

Remove the flask from the ice bath and add 450 mg of norbornene.

-

Stir the mixture at a low heat for approximately 20 minutes, or until the solid norbornene has completely dissolved.

-

Cool the reaction mixture in an ice bath.

-

Carefully neutralize the mixture by the dropwise addition of approximately 11 mL of 6 M NaOH. Monitor the pH to ensure it becomes basic.

-

Transfer the neutralized solution to a separatory funnel.

-

Rinse the flask with 10 mL of water and add the rinsing to the separatory funnel.

-

Extract the aqueous solution with two 10 mL portions of methylene chloride.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to yield the crude norborneol product.

-

The product can be further purified by sublimation or recrystallization.[4]

Oxidation of this compound to Norcamphor (B56629)

This procedure outlines the oxidation of this compound to norcamphor using a Jones reagent.[6]

Materials:

-

This compound (0.31 g)

-

Ether (10 mL)

-

Jones reagent (3 mL of a solution prepared from 5 g Na₂Cr₂O₇·2H₂O and 3.75 mL concentrated H₂SO₄, diluted to 25 mL)

-

Saturated Sodium Bicarbonate solution

-

Water

Procedure:

-

Dissolve 0.31 g of this compound in 10 mL of ether in a suitable reaction flask.

-

Add 3 mL of the Jones reagent to the solution.

-

Stir the mixture overnight.

-

Separate the ether layer, and extract the aqueous layer with two 5 mL portions of ether.

-

Combine all ether extracts and wash them with three 5 mL portions of saturated sodium bicarbonate solution, followed by one 5 mL portion of water.

-

Dry the ether layer over an anhydrous drying agent.

-

Carefully remove the ether by distillation to obtain norcamphor.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows involving this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

In-Depth Technical Guide to the Physical Properties of endo-Norborneol

This guide provides a comprehensive overview of the key physical properties of endo-Norborneol, specifically its melting and boiling points. It is intended for researchers, scientists, and professionals in drug development who require precise data and detailed experimental protocols for the characterization of this compound.

Core Physical Properties

This compound is a bicyclic alcohol with the chemical formula C₇H₁₂O. Its physical state at standard conditions is a colorless solid.[1] Accurate determination of its melting and boiling points is crucial for its identification, purity assessment, and manipulation in various chemical processes.

Data Presentation

The experimentally determined melting and boiling points for this compound are summarized in the table below. It is important to note that the melting point is typically reported as a range, which can be an indicator of purity. A sharp, narrow melting point range is indicative of a pure compound, while a broad and depressed range suggests the presence of impurities.[2]

| Physical Property | Value |

| Melting Point | 149-154 °C[3][4] |

| 149-151 °C[5] | |

| 148.0-154.0 °C[1][6] | |

| Boiling Point | 176.5 °C (at 760 mmHg)[1][5] |

For comparison, the isomeric exo-Norborneol has a distinct melting point of 124-126 °C and a boiling point of 176-177 °C.[7]

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is placed on a clean, dry surface. If the crystals are large, they should be finely powdered using a mortar and pestle to ensure uniform packing and heat transfer.[9]

-

Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[10] To further compact the sample, the capillary tube can be dropped, sealed-end down, through a long glass tube onto a hard surface.[10][11]

-

Measurement:

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.[11]

-

For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.[9]

-

A second, more precise measurement is then performed with a fresh sample. The apparatus is heated rapidly to about 20 °C below the approximate melting point.[10] The heating rate is then reduced to a slow rate of about 1-2 °C per minute.[2][9]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[10]

-

Visualization of Melting Point Determination Workflow:

References

- 1. Page loading... [wap.guidechem.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. (+)-endo-2-Norborneol 96 61277-90-5 [sigmaaldrich.com]

- 5. This compound | 497-36-9 [chemicalbook.com]

- 6. endo-( )-Norborneol, 92%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. exo-Norborneol - Wikipedia [en.wikipedia.org]

- 8. thinksrs.com [thinksrs.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide to the Infrared Spectroscopy of endo-Norborneol Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Infrared (IR) spectroscopy in the structural characterization of endo-Norborneol, a bicyclic alcohol pivotal in synthetic chemistry and material science. A detailed analysis of the vibrational frequencies of its key functional groups is presented, alongside standardized experimental protocols for sample analysis.

Data Presentation: IR Absorption Frequencies of this compound

The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent functional groups. The following table summarizes the key quantitative data, providing a clear reference for spectral interpretation.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| Hydroxyl | O-H stretch | ~3350 | Strong, Broad | The broadness of this peak is indicative of intermolecular hydrogen bonding between the hydroxyl groups of this compound molecules in the solid state. |

| Carbon-Hydrogen | C-H stretch (sp³) | 2950 - 2850 | Strong | These absorptions arise from the stretching vibrations of the C-H bonds within the bicyclic alkane framework. |

| Carbon-Oxygen | C-O stretch | ~1050 | Medium | This peak corresponds to the stretching vibration of the secondary alcohol's C-O single bond. |

| Carbon-Hydrogen | C-H bend | 1470 - 1370 | Medium | These absorptions are due to the bending (scissoring and rocking) vibrations of the methylene (B1212753) (CH₂) and methine (CH) groups in the norbornane (B1196662) skeleton. |

Mandatory Visualization: Functional Group-IR Absorption Correlation

The following diagram illustrates the direct relationship between the functional groups present in this compound and their characteristic absorption regions in an infrared spectrum.

Experimental Protocols

Accurate and reproducible IR spectra are paramount for reliable structural elucidation. The following are detailed methodologies for the preparation of solid this compound samples for IR analysis.

Potassium Bromide (KBr) Pellet Method

This technique involves dispersing the solid sample within a solid, IR-transparent matrix.

Materials:

-

This compound (1-2 mg)

-

Spectroscopic grade Potassium Bromide (KBr), desiccated (100-200 mg)

-

Agate mortar and pestle

-

Pellet press with die

-

Spatula

-

Infrared spectrometer

Procedure:

-

Grinding: Place 1-2 mg of this compound and 100-200 mg of dry KBr into an agate mortar.[1] Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be smaller than the wavelength of the IR radiation to minimize scattering.[1]

-

Die Assembly: Assemble the pellet die according to the manufacturer's instructions.

-

Loading the Die: Carefully transfer a portion of the ground mixture into the die, ensuring an even distribution.

-

Pressing the Pellet: Place the die into a hydraulic press. Apply a pressure of 7-10 tons for several minutes. This will cause the KBr to flow and form a transparent or translucent pellet containing the dispersed this compound.[2]

-

Pellet Removal and Analysis: Carefully remove the die from the press and extract the pellet. Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Nujol Mull Method

In this method, the solid sample is suspended in a mineral oil (Nujol) to form a paste, or "mull".

Materials:

-

This compound (2-5 mg)

-

Nujol (high-purity mineral oil) (1-2 drops)

-

Agate mortar and pestle

-

Two polished salt plates (e.g., NaCl or KBr)

-

Spatula

-

Infrared spectrometer

Procedure:

-

Grinding: Place 2-5 mg of this compound in an agate mortar and grind to a fine powder.[3]

-

Mull Formation: Add 1-2 drops of Nujol to the powdered sample in the mortar.[3] Continue grinding until a uniform, thick paste is formed.[4]

-

Sample Mounting: Using a spatula, apply a small amount of the mull to the center of one salt plate. Place the second salt plate on top and gently rotate to spread the mull into a thin, even film between the plates.[3]

-

Spectral Acquisition: Place the salt plate "sandwich" into the sample holder of the IR spectrometer and acquire the spectrum. Note that the spectrum will show absorption bands for Nujol (primarily C-H stretches and bends), which must be distinguished from the sample's absorptions.[4]

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of endo-Norborneol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of endo-Norborneol. The information presented herein is crucial for the structural elucidation and characterization of this and related bicyclic compounds in various research and development settings.

Core Fragmentation Pathways of this compound

Under electron ionization, this compound undergoes characteristic fragmentation, primarily driven by the presence of the hydroxyl group and the strained bicyclic ring system. The mass spectra of endo- and exo-norborneol (B145942) are noted to be very similar, sharing common fragmentation pathways.[1][2]

The molecular ion ([M]⁺˙) of this compound (m/z 112) is typically of low abundance. The fragmentation is dominated by two major pathways:

-

Loss of Water: A prominent fragmentation route involves the elimination of a water molecule from the molecular ion, leading to the formation of a significant peak at m/z 94 ([M-H₂O]⁺˙).[3] Isotopic labeling studies have revealed that this water loss occurs through two distinct processes: one that involves the hydroxyl hydrogen and another that does not.[1][2]

-

Retro-Diels-Alder (RDA) Reaction: The bicyclic structure of norborneol makes it susceptible to a retro-Diels-Alder reaction. This pathway is characteristic of norbornane (B1196662) derivatives and results in the formation of a cyclopentenyl ion, giving rise to a strong peak at m/z 67 .[2][3]

The base peak in the mass spectrum of this compound is observed at m/z 79 .[3] Other significant fragments are also observed, arising from further rearrangements and fissions of the primary fragment ions.

Quantitative Mass Spectrometry Data

The following table summarizes the most significant peaks in the 70 eV electron ionization mass spectrum of this compound.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 94 | High | [C₇H₁₀]⁺˙ |

| 79 | 100 | [C₆H₇]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 66 | 61.2 | [C₅H₆]⁺˙ |

Note: The relative intensities are approximate and can vary slightly between different instruments and experimental conditions. The data is compiled from various spectral databases and literature sources.[3]

Experimental Protocols

The mass spectrometry data for this compound is typically acquired using an electron ionization mass spectrometer. The following parameters are representative of a standard experimental setup:

-

Mass Spectrometer: A high-resolution magnetic sector or quadrupole mass spectrometer, such as a Hitachi RMU-6M, is commonly employed.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Sample Introduction: Samples are introduced via a gas chromatography (GC) interface or a direct insertion probe. For GC-MS analysis, a capillary column such as a J&W DB-5 is suitable.

-

Temperature Program (for GC-MS): A typical temperature program would be an initial temperature of 60°C, ramped to 246°C at a rate of 3°C/min.

-

Ion Source Temperature: Maintained at a low temperature (e.g., <150°C) to minimize thermal degradation of the analyte.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways of this compound.

Caption: Fragmentation workflow of this compound.

Caption: Key fragmentation pathways of this compound.

References

The Genesis of a Bridged Bicyclic Alcohol: A Technical Guide to the Discovery and Historical Synthesis of Bicyclo[2.2.1]heptan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.1]heptan-2-ol, commonly known as norborneol, is a saturated bicyclic alcohol that has played a significant role in the development of stereochemical theory and as a versatile building block in organic synthesis. Its rigid, strained ring system provides a unique scaffold that has been extensively utilized in the synthesis of complex natural products and pharmaceutical agents. This technical guide provides an in-depth exploration of the historical discovery and synthesis of this foundational molecule, presenting key experimental protocols, quantitative data, and logical pathways in a format tailored for the modern researcher.

Historical Perspective: From Camphor (B46023) to Norborneol

The story of bicyclo[2.2.1]heptan-2-ol is intrinsically linked to the study of camphor, a naturally occurring bicyclic ketone. The first total synthesis of the bicyclo[2.2.1]heptane framework was achieved by Finnish chemist Gustaf Komppa in 1903 with his landmark synthesis of camphor. This achievement laid the groundwork for the synthesis of other compounds possessing this unique bridged ring system.

While Komppa's work was monumental, the first key synthesis of bicyclo[2.2.1]heptan-2-ol itself is largely attributed to the pioneering work of Kurt Alder and his student, H. F. Rickert, in 1940. Their research utilized the powerful Diels-Alder reaction, a discovery for which Otto Diels and Kurt Alder would later be awarded the Nobel Prize in Chemistry in 1950. By reacting cyclopentadiene (B3395910) with vinyl acetate, they formed an adduct which, upon hydrolysis, yielded the endo isomer of bicyclo[2.2.1]heptan-2-ol. This early work was pivotal in demonstrating the synthetic utility of the Diels-Alder reaction for accessing the bicyclo[2.2.1]heptane skeleton.

Key Historical Synthetic Routes

Two primary historical pathways have been central to the synthesis of bicyclo[2.2.1]heptan-2-ol: the Diels-Alder approach leading to norbornene and its subsequent functionalization, and the reduction of the corresponding ketone, bicyclo[2.2.1]heptan-2-one (norcamphor).

The Diels-Alder Approach

The reaction of cyclopentadiene with an appropriate dienophile is a cornerstone of bicyclo[2.2.1]heptane chemistry.

-

Formation of Norbornene: The Diels-Alder reaction between cyclopentadiene and ethylene (B1197577) yields bicyclo[2.2.1]hept-2-ene (norbornene), a key intermediate.

-

Hydration of Norbornene: Norbornene can be hydrated to bicyclo[2.2.1]heptan-2-ol. The acid-catalyzed hydration of norbornene, typically using sulfuric acid, is a well-established method. This reaction proceeds via a carbocation intermediate and generally favors the formation of the exo isomer.[1]

Reduction of Norcamphor (B56629)

The reduction of norcamphor provides a direct route to bicyclo[2.2.1]heptan-2-ol and is a classic example of stereoselective synthesis.

-

Synthesis of Norcamphor: Norcamphor can be synthesized via the Diels-Alder reaction of cyclopentadiene and vinyl acetate, followed by hydrolysis and oxidation.

-

Stereoselective Reduction: The reduction of the carbonyl group of norcamphor with various reducing agents has been extensively studied. The rigid bicyclic framework sterically hinders one face of the carbonyl group, leading to a high degree of stereoselectivity. Reduction with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) predominantly yields the exo-alcohol, isoborneol, due to the hydride attacking from the less sterically hindered endo face.

Quantitative Data Summary

The stereochemical outcome of various synthetic methods for bicyclo[2.2.1]heptan-2-ol is a critical aspect of its chemistry. The following tables summarize the quantitative data for key historical syntheses.

| Method | Reagents/Conditions | Major Isomer | exo : endo Ratio | Yield (%) | Reference(s) |

| Acid-Catalyzed Hydration | Norbornene, H₂SO₄, H₂O | exo | Predominantly exo | ~85-92 | [1][2] |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, THF/H₂O 2. NaBH₄ | exo | >99:1 | High | [3] |

| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | endo | 1: >99 | High | [4] |

| Reduction of Norcamphor | NaBH₄, Methanol | exo | ~85 : 15 | >90 | [5] |

| Reduction of Norcamphor | LiAlH₄, Diethyl ether | endo | ~10 : 90 | High | [5] |

Detailed Experimental Protocols

The following are detailed experimental protocols for two key historical syntheses of bicyclo[2.2.1]heptan-2-ol.

Protocol 1: Synthesis of exo-Bicyclo[2.2.1]heptan-2-ol via Acid-Catalyzed Hydration of Norbornene

Materials:

-

Norbornene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water (H₂O)

-

Sodium Hydroxide (NaOH) solution (6 M)

-

Methylene (B1212753) Chloride (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath

-

Erlenmeyer flask with a spin bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 25-mL Erlenmeyer flask equipped with a magnetic stir bar, add 1 mL of water.

-

Cool the flask in an ice bath and slowly add 1.5 mL of concentrated sulfuric acid dropwise with stirring.

-

Remove the flask from the ice bath and add 450 mg of norbornene to the acid solution.

-

Stir the mixture and gently heat on a hot plate at a low setting for approximately 20 minutes, or until all the solid norbornene has dissolved.[6]

-

Cool the reaction mixture in an ice bath and carefully neutralize it by the dropwise addition of 11 mL of 6 M NaOH solution with continuous stirring. Check the pH to ensure it is basic.[6]

-

Transfer the mixture to a separatory funnel. Rinse the reaction flask with 10 mL of water and add the rinsing to the separatory funnel.

-

Extract the aqueous layer with two 5 mL portions of methylene chloride. Combine the organic extracts.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

The product can be further purified by recrystallization from an ethanol/water solvent pair.

Protocol 2: Synthesis of Bicyclo[2.2.1]heptan-2-ol via Reduction of Norcamphor with Sodium Borohydride

Materials:

-

Norcamphor (Bicyclo[2.2.1]heptan-2-one)

-

Sodium Borohydride (NaBH₄)

-

Methanol (CH₃OH)

-

Ice-cold water

-

Methylene Chloride (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Conical vial with a spin vane

-

Air condenser

-

Vacuum filtration apparatus

-

Hot plate

Procedure:

-

In a 5 mL conical vial containing a magnetic spin vane, dissolve 100 mg of camphor in 1 mL of methanol.

-

Weigh out 100 mg of NaBH₄ and add it in four portions to the camphor solution over a period of five minutes with continuous stirring.[7]

-

Attach an air condenser to the vial and gently reflux the mixture for 5 minutes.[7]

-

After cooling the reaction mixture to room temperature, carefully add 3.5 mL of ice-cold water. A precipitate should form.

-

Collect the crude product by vacuum filtration, washing the solid with a small amount of cold water. Allow the solid to dry on the filter for about 10 minutes.[2]

-

Dissolve the crude solid in approximately 4 mL of methylene chloride and dry the solution over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent into a pre-weighed flask.

-

Gently evaporate the solvent on a hot plate in a fume hood to obtain the dry product.[2]

-

Determine the weight of the product and calculate the yield. The product is a mixture of exo- and endo-norborneol, with the exo isomer being the major product.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key historical synthetic routes to bicyclo[2.2.1]heptan-2-ol.

References

- 1. Exo And this compound Reaction Lab Report - 1629 Words | Cram [cram.com]

- 2. US2991308A - Synthesis of exo-norborneol - Google Patents [patents.google.com]

- 3. cur.ac.rw [cur.ac.rw]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. exo-Norborneol | 497-37-0 | Benchchem [benchchem.com]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. sciforum.net [sciforum.net]

A Technical Guide to the Solubility of endo-Norborneol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the solubility of endo-Norborneol, a bicyclic organic compound. Due to a lack of extensive, publicly available quantitative solubility data for this compound, this document establishes a framework for its expected solubility based on fundamental chemical principles. To provide quantitative context, experimental data for its isomer, Borneol, is presented as a close proxy. Furthermore, this guide details the standard experimental methodologies required for precise solubility determination.

Predicted Solubility of this compound

This compound (C₇H₁₂O) is a cyclic alcohol. Its structure consists of a nonpolar bicyclic heptane (B126788) skeleton and a polar hydroxyl (-OH) group. This amphiphilic nature dictates its solubility behavior in various organic solvents, governed by the principle of "like dissolves like." The hydroxyl group allows for hydrogen bonding with polar and protic solvents, while the nonpolar carbon framework facilitates dissolution in nonpolar solvents.

The following table summarizes the predicted qualitative solubility of this compound in common classes of organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor with these solvents. |

| Polar Aprotic | Acetone, THF | High to Medium | Strong dipole-dipole interactions are possible. Lack of hydrogen bond donation from the solvent may slightly reduce solubility compared to protic solvents. |

| Nonpolar | Toluene, Hexane, p-Xylene | Medium to Low | Solubility is driven by London dispersion forces interacting with the nonpolar bicyclic core. The polar -OH group limits solubility. |

| Halogenated | Dichloromethane | Medium | Moderate polarity allows for favorable interaction with both the polar and nonpolar regions of the molecule. |

Quantitative Solubility Data (Using Borneol as an Isomeric Proxy)

While specific data for this compound is sparse, a 2019 study by Chen et al. provides detailed solubility data for its isomer, Borneol, in several organic solvents using the static equilibrium method.[1][2][3] Given the structural similarity, this data serves as a valuable reference for estimating the solubility of this compound. The data below is expressed as the mole fraction (x) of Borneol at various temperatures.

Table 2: Experimental Mole Fraction Solubility (x) of Borneol in Organic Solvents [1][2][3]

| Temperature (K) | Acetone | Ethanol | p-Cymene | p-Xylene |

| 296.65 | 0.4497 | 0.3553 | 0.1809 | 0.1502 |

| 303.15 | 0.5055 | 0.4101 | 0.2201 | 0.1834 |

| 309.45 | 0.5631 | 0.4674 | 0.2644 | 0.2212 |

| 315.55 | 0.6224 | 0.5269 | 0.3142 | 0.2640 |

| 322.15 | 0.6896 | 0.5946 | 0.3752 | 0.3169 |

| 328.55 | 0.7589 | 0.6645 | 0.4428 | 0.3762 |

| 335.25 | 0.8361 | 0.7417 | 0.5222 | 0.4462 |

| 341.75 | 0.9168 | 0.8236 | 0.6111 | 0.5255 |

| 348.85 | - | 0.9192 | 0.7188 | 0.6198 |

Data sourced from Chen, J. et al., Journal of Chemical & Engineering Data, 2019.[1][2][3]

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal shake-flask method , also known as the static equilibrium method.[4][5][6]

Principle

An excess amount of the solid solute is mixed with the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. Once at equilibrium, the solid and liquid phases are separated, and the concentration of the solute in the liquid phase is accurately measured.[4][5]

Materials and Equipment

-

Solute: High-purity this compound.

-

Solvents: High-purity organic solvents of interest.

-

Apparatus: Analytical balance, temperature-controlled incubator or water bath with shaker, sealed vials (e.g., screw-cap glass vials), filtration system (e.g., syringe filters with appropriate membrane), and a calibrated analytical instrument for quantification (e.g., HPLC, GC, UV-Vis Spectrophotometer).[6]

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure a saturated solution is formed.[5]

-

Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature. Agitate the mixture for a predetermined time (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The exact time should be determined by preliminary experiments, ensuring the concentration in solution remains constant over time.[5][7]

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the same constant temperature for a period (e.g., 2-4 hours) to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a membrane filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step must be performed quickly to prevent temperature changes that could cause precipitation.[5][6]

-

Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC).

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility of this compound in the solvent at the specified temperature. Results are typically expressed in units such as g/100 mL, mg/L, or mole fraction.

Visualizations

Logical Relationship of Solubility

The following diagram illustrates the key chemical factors that influence the solubility of this compound.

Caption: Factors influencing this compound solubility.

Experimental Workflow for Solubility Determination

The diagram below outlines the standard workflow for the isothermal shake-flask method.

Caption: Isothermal shake-flask experimental workflow.

References

- 1. Collection - Determination and Correlation of Solubility of Borneol, Camphor, and Isoborneol in Different Solvents - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 2. Item - Determination and Correlation of Solubility of Borneol, Camphor, and Isoborneol in Different Solvents - American Chemical Society - Figshare [acs.figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

An In-depth Technical Guide to the Stereochemistry and Chirality of endo-Norborneol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endo-Norborneol, a bicyclic alcohol, serves as a critical chiral building block in asymmetric synthesis, particularly in the development of pharmaceutical agents. Its rigid bicyclo[2.2.1]heptane framework provides a well-defined stereochemical scaffold, making it an ideal model for studying stereoselective reactions and a valuable precursor for complex chiral molecules. This technical guide provides a comprehensive overview of the stereochemistry and chirality of this compound, including its synthesis, the properties of its enantiomers, and detailed experimental protocols for its preparation and analysis.

Introduction to the Stereochemistry of this compound

This compound, systematically named endo-bicyclo[2.2.1]heptan-2-ol, possesses a unique three-dimensional structure characterized by a bridged six-membered ring. The "endo" designation refers to the orientation of the hydroxyl group, which is situated on the same side as the longer ethano bridge (C5-C6) and syn to the one-carbon bridge (C7). This stereochemical arrangement contrasts with its diastereomer, exo-norborneol, where the hydroxyl group is oriented on the opposite side.

The presence of three chiral centers (C1, C2, and C4) in the norborneol structure gives rise to the possibility of multiple stereoisomers. However, due to the rigid, bridged nature of the ring system, only one pair of enantiomers exists for this compound:

-

(+)-endo-Norborneol: (1S,2R,4R)-bicyclo[2.2.1]heptan-2-ol

-

(-)-endo-Norborneol: (1R,2S,4S)-bicyclo[2.2.1]heptan-2-ol

These enantiomers exhibit identical physical properties, such as melting point and boiling point, but differ in their interaction with plane-polarized light, a property known as optical activity.

Synthesis and Enantiomeric Resolution

Racemic this compound is most commonly synthesized via the stereoselective reduction of the prochiral ketone, norcamphor (B56629). The choice of reducing agent dictates the diastereoselectivity of the reaction, with hydride reagents generally favoring attack from the less sterically hindered exo face to yield the endo alcohol as the major product.

Experimental Protocol: Stereoselective Reduction of Norcamphor

Objective: To synthesize racemic this compound via the sodium borohydride (B1222165) reduction of norcamphor.

Materials:

-

Norcamphor

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

5 mL conical vial with spin vane

-

Air condenser

-

Vacuum filtration apparatus

-

Separatory funnel

-

Beaker

Procedure:

-

In a 5 mL conical vial equipped with a spin vane, dissolve 100 mg of norcamphor in 1 mL of methanol.

-

Carefully add 100 mg of sodium borohydride in four portions to the stirred norcamphor solution over a period of five minutes.

-

Attach an air condenser to the vial and gently reflux the reaction mixture for 30 minutes.

-

After cooling the mixture to room temperature, cautiously add 3.5 mL of ice-cold water.

-

Collect the crude solid product by vacuum filtration, washing with cold water.

-

Dissolve the crude product in 10 mL of dichloromethane and transfer the solution to a separatory funnel.

-

Wash the organic layer with water (2 x 10 mL) and then with brine (1 x 10 mL).

-

Dry the dichloromethane layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to obtain the solid this compound.

Experimental Protocol: Kinetic Resolution of Racemic this compound

Objective: To separate the enantiomers of this compound via lipase-catalyzed kinetic resolution.

Materials:

-

Racemic (±)-endo-norborneol

-

Vinyl acetate (B1210297)

-

tert-Butyl methyl ether (t-BMTBE)

-

Porcine pancreatic lipase (B570770)

-

Shaker incubator

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a solution of racemic (±)-endo-norborneol (44.6 mmol) in tert-butyl methyl ether (50 mL), add vinyl acetate (10 mL) and porcine pancreatic lipase (30 g).

-

Shake the reaction mixture at 200 rpm and 37°C for 72 hours.

-

After the reaction, filter off the enzyme and concentrate the filtrate under reduced pressure.

-

The resulting mixture contains (R)-(+)-endo-2-norbornyl acetate and unreacted (S)-(-)-endo-norborneol.

-

Separate the two components by silica gel column chromatography using a hexane-ethyl acetate gradient.

-

(R)-(+)-endo-norborneol can be obtained by the basic hydrolysis of the corresponding acetate.

Quantitative Data

The physical and chiroptical properties of the this compound enantiomers are summarized in the table below.

| Property | (+)-endo-Norborneol | (-)-endo-Norborneol | Racemic (±)-endo-Norborneol |

| Systematic Name | (1S,2R,4R)-bicyclo[2.2.1]heptan-2-ol | (1R,2S,4S)-bicyclo[2.2.1]heptan-2-ol | (±)-endo-bicyclo[2.2.1]heptan-2-ol |

| CAS Number | 36779-79-0 | 61277-90-5 | 497-36-9 |

| Molecular Formula | C₇H₁₂O | C₇H₁₂O | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol | 112.17 g/mol | 112.17 g/mol |

| Melting Point | 149-154 °C[1] | 148-150 °C | 149-151 °C[2] |

| Specific Rotation ([α]D²⁵) | +1.81° (c=unknown, solvent unknown) | -1.81° (c=unknown, solvent unknown) | 0° |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. While the NMR spectra of the enantiomers are identical in an achiral solvent, they provide crucial information for confirming the endo stereochemistry.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum of this compound shows distinct signals for each proton in the molecule. The assignments are based on chemical shifts, coupling constants, and 2D NMR experiments (COSY).

| Proton Assignment | Chemical Shift (δ, ppm) |

| H2 (exo) | ~4.22 |

| H1 (bridgehead) | ~2.24 |

| H4 (bridgehead) | ~2.16 |

| H3 (exo) | ~2.07 |

| H7 (syn) | ~1.94 |

| H3 (endo) | ~1.88 |

| H5 (exo) & H6 (exo) | ~1.56 |

| H5 (endo) & H6 (endo) | ~1.37 |

| H7 (anti) | ~0.84 |

Note: These are approximate chemical shifts and may vary slightly depending on the specific experimental conditions.[3]

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon NMR spectrum provides further confirmation of the molecular structure.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 | ~75.0 |

| C1 | ~42.5 |

| C4 | ~40.0 |

| C3 | ~39.0 |

| C7 | ~35.5 |

| C6 | ~28.5 |

| C5 | ~24.5 |

Note: These are approximate chemical shifts and may vary slightly depending on the specific experimental conditions.

Chiral Separation

The enantiomeric purity of this compound is a critical parameter, especially in pharmaceutical applications. Chiral gas chromatography (GC) is a common and effective method for separating and quantifying the enantiomers.

Experimental Protocol: Chiral Gas Chromatography

Objective: To separate the enantiomers of this compound using a chiral capillary GC column.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral capillary column: For example, a CP-Chirasil-DEX CB (modified β-cyclodextrin bonded to a dimethylpolysiloxane) column (25 m x 0.25 mm ID, 0.25 µm film thickness).[4]

GC Conditions:

-

Carrier Gas: Hydrogen or Helium.

-

Injector Temperature: 230 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of around 60-80°C, followed by a ramp of 2-5°C/min to a final temperature of 180-200°C. The optimal temperature program should be determined empirically to achieve baseline separation.

-

Injection: 1 µL of a dilute solution of this compound in a suitable solvent (e.g., dichloromethane).

The two enantiomers will exhibit different retention times on the chiral stationary phase, allowing for their separation and quantification.

Visualizations

Stereoisomers of Norborneol

Caption: Stereochemical relationships of norborneol isomers.

Synthesis of this compound

Caption: Synthetic pathway to this compound enantiomers.

Chiral GC Analysis Workflow

Caption: Workflow for chiral GC analysis of this compound.

Conclusion

The stereochemistry and chirality of this compound are fundamental to its application in asymmetric synthesis. A thorough understanding of its synthesis, the properties of its enantiomers, and the analytical methods for its characterization is essential for researchers and professionals in the fields of chemistry and drug development. The detailed protocols and data presented in this guide provide a solid foundation for the successful utilization of this important chiral building block.

References

Methodological & Application

Application Note: Acid-Catalyzed Hydration of Norbornene for the Synthesis of Norborneol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the acid-catalyzed hydration of norbornene, a classic organic chemistry reaction that yields norborneol. The procedure involves the reaction of norbornene with water in the presence of a strong acid catalyst, typically sulfuric acid. This process leads to the formation of a mixture of diastereomeric products, exo-norborneol (B145942) and endo-norborneol, with the exo isomer generally being the major product under these conditions. This document outlines the experimental methodology, including reaction setup, workup, and purification by sublimation. Additionally, it presents relevant quantitative data, the reaction mechanism, and a visual workflow to guide researchers.

Reaction Scheme

The overall reaction for the acid-catalyzed hydration of norbornene is as follows:

Experimental Protocol

This protocol is based on established laboratory procedures for the hydration of norbornene.[1][2][3]

Materials:

-

Norbornene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water (H₂O)

-

6 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

-

Diethyl ether or Methylene (B1212753) Chloride (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Ice

Equipment:

-

Erlenmeyer flask

-

Stir bar and magnetic stir plate

-

Ice bath

-

Separatory funnel

-

Beakers

-

Hot plate

-

Sublimation apparatus (e.g., two petri dishes)

-

Melting point apparatus

-

Infrared (IR) spectrometer

Procedure:

-

Preparation of Acidic Solution: In a 25-mL Erlenmeyer flask equipped with a spin bar, add 1.0 mL of water.[2] Place the flask in an ice bath to cool.

-

Addition of Sulfuric Acid: Slowly and carefully add 1.5 - 2.0 mL of concentrated sulfuric acid dropwise to the cold water while stirring.[1][2] This is a highly exothermic process.

-

Addition of Norbornene: Remove the flask from the ice bath. In a fume hood, add 0.45-1.0 g of norbornene portionwise to the acid solution.[1][2]

-

Reaction: Stir the mixture. Gentle heating on a hot plate at a low setting may be required to dissolve the norbornene.[2] Continue stirring for approximately 10-20 minutes or until all the solid has dissolved.[1][2] If the flask becomes warm, briefly cool it in the ice-water bath.[1]

-

Neutralization: After the reaction is complete, cool the solution in an ice bath. Slowly and carefully add 6 M NaOH or KOH solution dropwise with continuous stirring until the solution is neutral or slightly basic.[1][2] Check the pH with pH paper.

-

Extraction: Transfer the neutralized solution to a separatory funnel.[2] Add approximately 15 mL of diethyl ether or methylene chloride and mix.[1][2]

-

Separation: Invert the funnel and vent frequently to release pressure. Shake vigorously for about 20 seconds.[1] Allow the layers to separate. Drain the bottom aqueous layer into a beaker.

-

Second Extraction: Add the aqueous layer back to the separatory funnel and extract again with a fresh 10 mL portion of the organic solvent to recover any remaining product.[2]

-

Combine and Wash: Combine the organic layers. Perform sequential washes with 5 mL of distilled water, 5 mL of saturated sodium bicarbonate solution, and finally 5 mL of saturated sodium chloride solution.[1]

-

Drying: Drain the washed organic layer into a clean, dry Erlenmeyer flask. Add anhydrous sodium sulfate to remove any residual water and swirl for about 15 seconds.[1]

-

Solvent Removal: Decant or filter the dried organic solution into a pre-weighed flask. Evaporate the solvent using a rotary evaporator or by gently blowing a stream of air over the solution in a fume hood.[1]

-

Purification by Sublimation: Scrape the crude solid product into a petri dish.[1] Place another petri dish or a "cold-finger" apparatus on top.[4] Gently heat the bottom dish on a hot plate (around 120 °C).[1] The norborneol will sublime and form crystals on the cold upper surface.

-

Product Collection: Once sublimation is complete, remove the apparatus from the heat and allow it to cool. Scrape the purified crystals from the top surface onto a pre-weighed watch glass.[1]

-

Characterization: Determine the mass of the final product to calculate the percent yield. Measure the melting point and obtain an IR spectrum of the product.[2]

Data Presentation

The hydration of norbornene produces a mixture of exo- and this compound. The physical properties of these diastereomers can be used for their identification.

| Property | exo-Norborneol | This compound |

| Melting Point (°C) | 124-126 | 149-151 |

| C-O Stretch in IR (cm⁻¹) | ~1000 | Not Specified |

Data sourced from Harper College Organic Chemistry Lab Manual.[2]

Experimental Workflow

Caption: A flowchart of the experimental procedure for norborneol synthesis.

Reaction Mechanism

The acid-catalyzed hydration of norbornene proceeds through a three-step mechanism involving a carbocation intermediate.

-

Protonation: The alkene double bond of norbornene acts as a nucleophile and attacks a proton (H⁺) from the hydronium ion (H₃O⁺), which is formed from the sulfuric acid catalyst and water.[4][5] This protonation step forms a secondary carbocation intermediate.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.[5][6] Due to steric hindrance from the bridged structure, the attack preferentially occurs from the exo face, leading to the major product.

-

Deprotonation: Another water molecule acts as a base to deprotonate the oxonium ion, regenerating the acid catalyst (H₃O⁺) and forming the final alcohol product.[6]

Caption: Mechanism of the acid-catalyzed hydration of norbornene.

References

Application Notes: endo-Norborneol as a Chiral Auxiliary in Asymmetric Synthesis

Introduction

In the field of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is paramount, chiral auxiliaries are a powerful and well-established tool. These chemical entities are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed, ideally in a non-destructive manner, to yield the enantiomerically enriched product. This application note details the use of endo-norborneol, a readily available and rigid bicyclic alcohol, as an effective chiral auxiliary in asymmetric synthesis, with a primary focus on the Diels-Alder reaction.

The rigid conformational structure of the norbornane (B1196662) skeleton provides a well-defined steric environment, which is crucial for achieving high levels of stereocontrol. By attaching this compound to a prochiral dienophile, one face of the dienophile is effectively shielded, leading to a highly diastereoselective cycloaddition with a diene.

Key Applications

The primary application of this compound as a chiral auxiliary is in asymmetric Diels-Alder reactions. The acrylate (B77674) ester derived from this compound serves as a chiral dienophile. In the presence of a Lewis acid catalyst, this dienophile undergoes a [4+2] cycloaddition with various dienes to produce chiral cyclohexene (B86901) derivatives with high diastereoselectivity. This method is particularly valuable for the synthesis of complex natural products and pharmaceutical intermediates where precise control of stereochemistry is essential.

Mechanism of Stereocontrol

The stereochemical outcome of the Diels-Alder reaction is controlled by the chiral auxiliary in conjunction with a Lewis acid. The Lewis acid coordinates to the carbonyl oxygen of the acrylate, locking it into a specific conformation. This coordination enhances the dienophile's reactivity and holds the acrylate moiety in a fixed orientation relative to the bulky norbornane skeleton of the auxiliary. The endo-position of the hydroxyl group in the original auxiliary places the dienophile in a chemical environment where one face is sterically hindered, forcing the diene to approach from the less hindered face. This results in the preferential formation of one diastereomer of the Diels-Alder adduct.

Protocols

Protocol 1: Synthesis of the Chiral Dienophile - (endo-Norbornyl) Acrylate

This protocol describes the esterification of this compound with acryloyl chloride to form the chiral dienophile.

Materials:

-

(1R,2S,4S)-endo-Norborneol

-

Acryloyl chloride

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve (1R,2S,4S)-endo-norborneol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure (endo-norbornyl) acrylate.

Protocol 2: Asymmetric Diels-Alder Reaction

This protocol details the Lewis acid-catalyzed asymmetric Diels-Alder reaction between (endo-norbornyl) acrylate and cyclopentadiene (B3395910).

Materials:

-

(endo-Norbornyl) acrylate (from Protocol 1)

-

Cyclopentadiene (freshly cracked)

-

Diethylaluminum chloride (Et₂AlCl) solution in hexanes (e.g., 1.0 M)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (endo-norbornyl) acrylate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the diethylaluminum chloride solution (1.1 eq) dropwise. Stir the mixture for 30 minutes at -78 °C.

-

Add freshly cracked cyclopentadiene (3.0 eq) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 3-4 hours, monitoring the reaction by TLC.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to obtain the crude Diels-Alder adduct. The product can be purified by column chromatography if necessary. The diastereomeric excess (d.e.) can be determined by ¹H NMR or HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the this compound auxiliary by saponification to yield the chiral carboxylic acid.

Materials:

-

Diels-Alder adduct (from Protocol 2)

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Hydrochloric acid (HCl, e.g., 1 M)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the Diels-Alder adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.

-

Acidify the reaction mixture to pH ~2 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to yield the chiral carboxylic acid.

-

The recovered this compound can be isolated from the aqueous layer by extraction with a suitable organic solvent.

Data Presentation

The following table summarizes representative data for the asymmetric Diels-Alder reaction using (endo-norbornyl) acrylate with various dienes, catalyzed by Et₂AlCl. (Note: This data is illustrative and based on typical results for this class of chiral auxiliary).

| Diene | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| Cyclopentadiene | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivative | 85-95 | >95 (endo) |

| Isoprene | 4-Methylcyclohex-3-enecarboxylic acid derivative | 80-90 | >90 |

| 1,3-Butadiene | Cyclohex-3-enecarboxylic acid derivative | 75-85 | >90 |

Visualizations

Caption: Experimental workflow for the use of this compound as a chiral auxiliary.

Application Notes and Protocols for the Derivatization of endo-Norborneol for GC Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

endo-Norborneol is a bicyclic alcohol that, due to its polar hydroxyl group, can exhibit poor chromatographic behavior in Gas Chromatography (GC) analysis, leading to issues such as peak tailing and low sensitivity. Derivatization is a chemical modification process that converts the polar hydroxyl group into a less polar, more volatile functional group. This process is essential for improving the thermal stability and chromatographic performance of endo--Norborneol, resulting in sharper peaks, improved resolution, and enhanced detection.[1][2] This application note provides detailed protocols for the two most common derivatization techniques for alcohols: silylation and acylation, and compares their application to this compound for GC analysis.

Derivatization Methods

The two primary methods for derivatizing alcohols like this compound are silylation and acylation. The choice between these methods depends on the specific analytical requirements, such as desired volatility, stability of the derivative, and the presence of interfering substances in the sample matrix.[3]

Silylation

Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[4][5] This method significantly increases the volatility of the analyte, often leading to shorter GC retention times.[3] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), frequently used with a catalyst like trimethylchlorosilane (TMCS).[3][4] TMS derivatives are, however, sensitive to moisture and may degrade over time, necessitating prompt analysis.[3]

Acylation

Acylation introduces an acyl group (e.g., acetyl or trifluoroacetyl) to the hydroxyl group, forming a more stable ester derivative.[3] Common acylating reagents include acetic anhydride (B1165640) and trifluoroacetic anhydride (TFAA).[1][6] Acylated derivatives are generally less susceptible to hydrolysis compared to their silylated counterparts, offering greater stability for storage and analysis.[3] The introduction of fluorine atoms, as in trifluoroacetylation, can further enhance volatility and improve detection sensitivity with an electron capture detector (ECD).[1][7]

Quantitative Data Summary

The following table summarizes the expected and reported quantitative data for the GC analysis of derivatized this compound. Direct comparative data under identical chromatographic conditions is limited in the literature; therefore, this table combines reported data for the acetate (B1210297) derivative with expected trends for other derivatives based on general principles and analysis of similar compounds.

| Derivative | Derivatizing Reagent | Molecular Weight ( g/mol ) | Expected Volatility | Expected GC Retention Time | Reported Retention Index (RI) on DB-5 Column | Reference |

| This compound Acetate | Acetic Anhydride | 154.21 | High | Shorter than underivatized alcohol | 1124 | [3][8] |

| TMS-endo-Norborneol | MSTFA or BSTFA (+TMCS) | 184.35 | Very High | Shorter than acetate derivative | Not Reported | - |

| This compound Trifluoroacetate (B77799) | TFAA | 208.18 | Very High | Potentially shorter than acetate derivative | Not Reported | - |

Experimental Protocols

Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Silylation of this compound with MSTFA

This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound.

Materials:

-

This compound sample

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Anhydrous pyridine (B92270) (optional, as a catalyst)

-

Anhydrous hexane (B92381) or other suitable solvent

-

Heating block or water bath

-

GC vials with inserts

-

Microsyringes

Protocol:

-

Ensure the this compound sample is completely dry, as any residual water will react with the silylating reagent.

-

Accurately weigh approximately 1 mg of the dried sample into a GC vial.

-

Add 100 µL of anhydrous hexane (or another suitable solvent) to dissolve the sample.

-

Using a clean, dry microsyringe, add 100 µL of MSTFA to the vial.

-

If the reaction is slow or incomplete, 10-20 µL of anhydrous pyridine can be added as a catalyst.

-

Tightly cap the vial and vortex for 1 minute.

-

Heat the vial at 60°C for 30 minutes using a heating block or water bath.

-

Allow the vial to cool to room temperature.

-

The sample is now ready for GC-MS analysis. Inject an appropriate volume (e.g., 1 µL) into the GC.

Acylation of this compound with Acetic Anhydride

This protocol details the formation of this compound acetate.

Materials:

-

This compound sample

-

Acetic anhydride